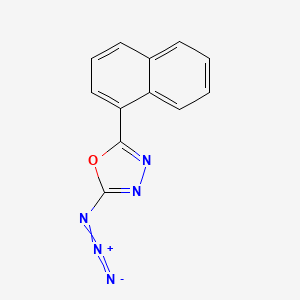
(2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride is a complex compound that combines the properties of an amino acid derivative with those of a zinc complex
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride typically involves the reaction of (2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate with zinc chloride in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form disulfides or sulfonates.
Reduction: The compound can be reduced to form thiols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include disulfides, sulfonates, thiols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
(2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential role in enzyme inhibition and as a zinc ionophore.
Medicine: Explored for its therapeutic potential in treating zinc deficiency and as an antimicrobial agent.
Industry: Utilized in the development of zinc-based catalysts and in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride involves its interaction with biological molecules through its zinc ion. The zinc ion can coordinate with various functional groups in proteins and enzymes, altering their activity. This coordination can inhibit or activate enzymatic reactions, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;nickel;chloride
- (2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;copper;chloride
- (2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;iron;chloride
Uniqueness
(2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride is unique due to its specific coordination with zinc, which imparts distinct biochemical properties. Zinc is an essential trace element in biological systems, and its coordination with this compound can lead to unique biological activities not observed with other metal complexes.
Propriétés
Formule moléculaire |
C3H7ClNO2SZn- |
|---|---|
Poids moléculaire |
222.0 g/mol |
Nom IUPAC |
(2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride |
InChI |
InChI=1S/C3H7NO2S.ClH.Zn/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;/p-1/t2-;;/m0../s1 |
Clé InChI |
URVUGDDHSBUGFB-JIZZDEOASA-M |
SMILES isomérique |
C([C@@H](C(=O)O)N)[S-].Cl.[Zn] |
SMILES canonique |
C(C(C(=O)O)N)[S-].Cl.[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


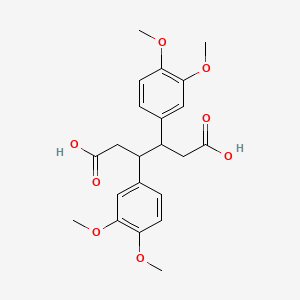

![2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride](/img/structure/B13405038.png)
![[(1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]azanium;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoate](/img/structure/B13405052.png)
![2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-phenyl-5-oxazolidinecarboxylic acid](/img/structure/B13405056.png)
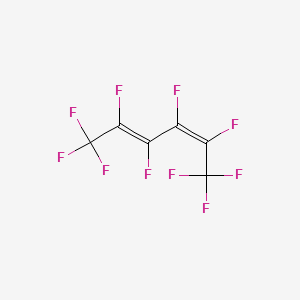

![(E,3R,5S)-3,5-dihydroxy-7-[2-[methyl(methylsulfonyl)amino]-4-phenyl-6-propan-2-ylpyrimidin-5-yl]hept-6-enoic acid](/img/structure/B13405073.png)
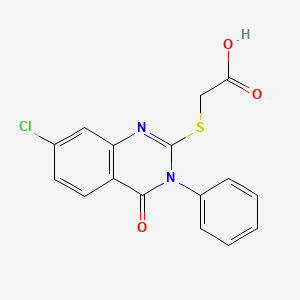

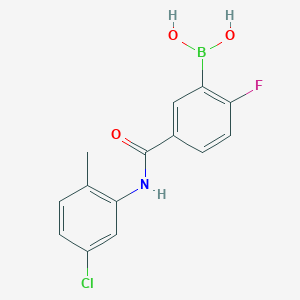

![2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405104.png)
